3-{[2-(3-chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-{[2-(3-chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9144831
InChI: InChI=1S/C17H18ClNO3/c18-13-3-1-2-10(8-13)6-7-19-16(20)14-11-4-5-12(9-11)15(14)17(21)22/h1-5,8,11-12,14-15H,6-7,9H2,(H,19,20)(H,21,22)
SMILES: C1C2C=CC1C(C2C(=O)NCCC3=CC(=CC=C3)Cl)C(=O)O
Molecular Formula: C17H18ClNO3
Molecular Weight: 319.8 g/mol

3-{[2-(3-chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS No.:

Cat. No.: VC9144831

Molecular Formula: C17H18ClNO3

Molecular Weight: 319.8 g/mol

* For research use only. Not for human or veterinary use.

3-{[2-(3-chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid -

Specification

Molecular Formula C17H18ClNO3
Molecular Weight 319.8 g/mol
IUPAC Name 3-[2-(3-chlorophenyl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Standard InChI InChI=1S/C17H18ClNO3/c18-13-3-1-2-10(8-13)6-7-19-16(20)14-11-4-5-12(9-11)15(14)17(21)22/h1-5,8,11-12,14-15H,6-7,9H2,(H,19,20)(H,21,22)
Standard InChI Key OLXZZHLNFZGPRY-UHFFFAOYSA-N
SMILES C1C2C=CC1C(C2C(=O)NCCC3=CC(=CC=C3)Cl)C(=O)O
Canonical SMILES C1C2C=CC1C(C2C(=O)NCCC3=CC(=CC=C3)Cl)C(=O)O

Introduction

3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with significant interest in medicinal chemistry and material science due to its unique bicyclic structure and functional groups. The compound features a bicyclo[2.2.1]heptane core, a chlorophenyl group, a carbamoyl group, and a carboxylic acid moiety, which collectively contribute to its chemical versatility and biological potential.

Structural Characteristics

PropertyDetails
Molecular FormulaC17_{17}H18_{18}ClNO3_{3}
Molecular WeightApproximately 319.8 g/mol
IUPAC Name3-[2-(3-chlorophenyl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
InChI IdentifierInChI=1S/C17_{17}H18_{18}ClNO3_{3}/c18...
Structural FeaturesBicyclic heptane core, chlorophenyl group, carbamoyl, and carboxylic acid

The bicyclic structure provides rigidity, while the functional groups allow for diverse chemical reactions and interactions.

Synthetic Route

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials:

    • 3-Chlorophenylethylamine

    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid chloride

  • Reaction Conditions:

    • The reaction is conducted in the presence of a base (e.g., triethylamine) to form the carbamoyl linkage.

    • Solvents like dichloromethane or acetonitrile are commonly used.

    • Temperature and pH are carefully controlled to optimize yield.

Industrial Scale Production

On an industrial scale, automated reactors and continuous flow systems are employed to enhance efficiency and reproducibility. Purification methods such as recrystallization or chromatography are used to achieve high purity.

Chemical Reactivity

The compound's reactivity is influenced by its functional groups:

  • Carboxylic Acid Group:

    • Can participate in esterification or amidation reactions.

  • Carbamoyl Group:

    • Provides hydrogen bonding capability, enhancing interaction with biological targets.

  • Bicyclic Core:

    • Imparts rigidity, influencing binding affinity in biochemical applications.

Medicinal Chemistry

This compound has been explored for its potential as a pharmacological agent due to its structural similarity to inhibitors of enzymes like Bruton's tyrosine kinase (BTK). Such inhibitors are relevant in oncology and autoimmune diseases.

Material Science

The rigidity of the bicyclic structure makes it suitable for applications requiring stable frameworks.

Research Findings

Recent studies have highlighted the following:

  • The compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

  • Its potential as a scaffold for designing enzyme inhibitors.

  • Preliminary docking studies suggest its affinity for specific protein targets.

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